2,6-Dimethylphenol

Description

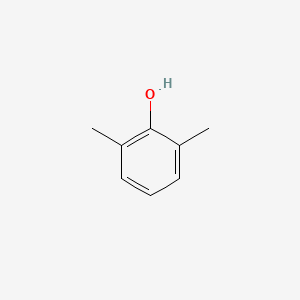

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25134-01-4 | |

| Record name | 2,6-Xylenol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25134-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9024063 | |

| Record name | 2,6-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (NTP, 1992), 73 °C, 73 °C (closed cup) | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol) | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.27 [mmHg], 0.274 mm Hg @ 25 °C | |

| Record name | 2,6-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAVES OR NEEDLES FROM ALCOHOL | |

CAS No. |

576-26-1, 25134-01-4 | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,6-dimethyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8N0RO87OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, is a pivotal organic compound with the chemical formula (CH₃)₂C₆H₃OH. While a seemingly simple substituted phenol, its unique structural arrangement—featuring two methyl groups ortho to the hydroxyl group—imparts significant steric hindrance that dictates its chemical reactivity and industrial utility. This guide provides a comprehensive technical overview of 2,6-DMP, detailing its core physicochemical properties, spectroscopic signature, industrial synthesis, and key chemical reactions. It serves as a foundational resource for professionals leveraging this molecule in polymer science, pharmaceutical synthesis, and the development of advanced materials.

Molecular Structure and Physicochemical Properties

This compound is an aromatic alcohol consisting of a benzene ring substituted with a hydroxyl (-OH) group and two methyl (-CH₃) groups at the adjacent (ortho) positions 2 and 6.[1] This specific isomeric arrangement is the cornerstone of its chemical identity.

Causality Behind Key Properties:

-

Steric Hindrance: The two bulky methyl groups flanking the hydroxyl group create a sterically hindered environment. This physical obstruction is a dominant factor in its reactivity. It hinders typical phenol reactions at the hydroxyl group, such as etherification with bulky electrophiles, but critically, it favors the C-O coupling required for polymerization.

-

Electronic Effects: The methyl groups are weakly electron-donating, which slightly activates the aromatic ring toward electrophilic substitution. However, the steric hindrance often overrides these electronic effects, directing reactivity pathways.

-

Acidity: As a phenol derivative, 2,6-DMP is a weak acid. The electron-donating methyl groups slightly decrease its acidity compared to unsubstituted phenol, resulting in a pKa of approximately 10.59.[2]

A summary of its core physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 576-26-1 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₀O | [2][5][7][8] |

| Molecular Weight | 122.16 g/mol | [1][2][5][7] |

| Appearance | White to off-white crystalline solid | [1][2][9] |

| Melting Point | 43-48 °C (109-118 °F) | [1][2][5][8] |

| Boiling Point | 203 °C (397 °F) | [1][2][5][8] |

| Density | ~1.15 g/cm³ | [2] |

| pKa | 10.59 (at 25°C) | [2] |

| Solubility | Slightly soluble in water (~8-10 g/L at 20°C); soluble in alcohol, ether, benzene, chloroform, and alkali solutions. | [1][2][9] |

| Flash Point | ~86 °C (187 °F) | [8] |

Spectroscopic Characterization

For unambiguous identification and quality control, understanding the spectroscopic profile of 2,6-DMP is essential.

-

¹H NMR (Proton NMR): The proton NMR spectrum is highly characteristic. It typically shows a singlet for the hydroxyl proton (-OH), a singlet for the six protons of the two equivalent methyl groups (-CH₃), and a multiplet pattern for the three protons on the aromatic ring.[10]

-

¹³C NMR (Carbon NMR): The carbon spectrum will display distinct signals for the four unique carbon environments in the molecule: the methyl carbons, the two aromatic carbons bonded to the methyl groups, the aromatic carbon bonded to the hydroxyl group, and the remaining aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions related to C-H stretching of the methyl and aromatic groups appear around 2850-3100 cm⁻¹, and characteristic aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region.[11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a strong molecular ion (M⁺) peak at m/z = 122, corresponding to the molecular weight of the compound.[12]

Industrial Synthesis and Manufacturing

The primary industrial route to 2,6-DMP is the selective ortho-alkylation of phenol with methanol in the vapor phase.[8][13] This process is conducted at high temperatures over a solid acid catalyst.[8]

Key Process Steps:

-

Feed Preparation: Gaseous phenol and methanol are mixed, often with a carrier gas like nitrogen.[14]

-

Catalytic Reaction: The gas mixture is passed through a reactor (e.g., a fluidized bed reactor) containing a metal oxide catalyst, such as magnesium oxide, cerium oxide, or manganese oxide-based catalysts.[13][15][16]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 350-550 °C).[14][16]

-

Product Separation: The product stream, containing 2,6-DMP, o-cresol, unreacted phenol, and other byproducts, is cooled.

-

Purification: The desired 2,6-DMP is separated and purified from the mixture, usually via fractional distillation.[7][9]

The choice of catalyst is critical for achieving high selectivity towards the 2,6-isomer over other methylated phenols.[16]

Key Reactions and Reactivity

The unique structure of 2,6-DMP governs its reactivity, making it a valuable monomer for high-performance polymers.

Oxidative Coupling Polymerization

The most significant industrial reaction of 2,6-DMP is its oxidative coupling to form poly(p-phenylene oxide) (PPO), also known as polyphenylene ether (PPE).[1][15][17] This polymerization is typically catalyzed by a copper-amine complex in the presence of oxygen.[18][19][20]

The steric hindrance of the ortho-methyl groups prevents unwanted side reactions and directs the polymerization to proceed via C-O coupling, forming a linear polymer chain.[21] PPO is a high-performance thermoplastic renowned for its excellent thermal stability, dimensional strength, and dielectric properties.[1][15]

Other Reactions

-

Derivatization: It serves as a precursor for other important chemicals. For example, reaction with ammonia can produce 2,6-dimethylaniline, and chlorination yields the antiseptic chloroxylenol.[8]

-

Antioxidant Synthesis: The phenolic moiety makes 2,6-DMP and its derivatives effective antioxidants, used to prevent degradation in plastics, rubbers, and oils.[1][9]

Applications

The applications of 2,6-DMP are diverse and critical to several advanced industries:

-

High-Performance Polymers: Its primary application is as the monomer for PPO (PPE) resins.[1][9][17] These are used in automotive parts, electronics, and industrial machinery due to their high heat resistance and mechanical stability.[1][15]

-

Pharmaceutical Intermediate: It is a key starting material in the synthesis of certain pharmaceuticals.[1][22]

-

Antioxidants and Stabilizers: Used in the production of antioxidants for various materials.[1][9]

-

Disinfectants and Agrochemicals: Serves as an intermediate for disinfectants and in the synthesis of some pesticides and herbicides.[1][17]

-

Other Chemical Synthesis: It acts as a versatile building block for specialty chemicals, dyes, and other resins.[1][22]

Safety and Handling

This compound is classified as a toxic and corrosive substance.[4][23]

-

Hazards: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[4][23][24] Inhalation may be fatal due to respiratory system damage.[25] It is also toxic to aquatic life with long-lasting effects.[4][24]

-

Personal Protective Equipment (PPE): When handling 2,6-DMP, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety glasses with a face shield, and protective clothing.[23][26] Work should be conducted in a well-ventilated area or under a chemical fume hood.[23][27]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents, acid chlorides, bases, steel, and copper alloys.[2][25] The container should be tightly closed.[24]

-

Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with ethanol (60-70%) before transferring to a suitable container for disposal.[25]

Experimental Protocol: Synthesis of a 2,6-DMP Derivative

This protocol describes a representative laboratory-scale reaction, illustrating the use of 2,6-DMP as a nucleophile.

Objective: Synthesis of Ethyl 3-(2,6-dimethylphenoxy)propenoate via a Michael-type addition.

Self-Validation System: The success of the reaction is validated by monitoring the consumption of starting materials via Thin-Layer Chromatography (TLC) and characterization of the final product by ¹H NMR to confirm the formation of the new C-O bond and the presence of the ethyl propiolate moiety.

Materials:

-

This compound (1.5 g, 12.3 mmol)

-

Ethyl propiolate (1.2 mL, 12.6 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (100 mg, 0.9 mmol)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Ethyl acetate

-

10% Potassium hydroxide (KOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.5 g), DABCO (100 mg), and dichloromethane (2 mL).[28]

-

Stir the mixture magnetically until all solids dissolve.

-

Prepare a solution of ethyl propiolate (1.2 mL) in dichloromethane (3 mL).[28]

-

Slowly add the ethyl propiolate solution dropwise to the reaction mixture over a period of 5-10 minutes.[28]

-

Monitor the reaction progress using TLC (eluent: n-hexane/ethyl acetate). The disappearance of the 2,6-DMP spot and the appearance of a new product spot indicates reaction progression.

-

Once the reaction is complete (typically after several hours at room temperature), dilute the mixture with ethyl acetate (~70 mL).[28]

-

Transfer the solution to a separatory funnel and wash with 10% KOH solution to remove any unreacted phenol, followed by a wash with saturated brine.[28]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[28]

-

Purify the product via column chromatography if necessary.

-

Characterize the final product (Ethyl 3-(2,6-dimethylphenoxy)propenoate) by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Conclusion

This compound is a cornerstone chemical intermediate whose industrial importance is disproportionate to its simple structure. The steric hindrance provided by its ortho-methyl groups is not a limitation but a critical design feature that enables the controlled synthesis of high-performance PPO polymers. A thorough understanding of its properties, synthesis, and reactivity is fundamental for scientists and researchers aiming to innovate in materials science, organic synthesis, and drug development.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. This compound CAS#: 576-26-1 [m.chemicalbook.com]

- 3. This compound | 576-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound 99 576-26-1 [sigmaaldrich.com]

- 6. This compound | CAS 576-26-1 | LGC Standards [lgcstandards.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 9. This compound | 576-26-1 [chemicalbook.com]

- 10. This compound(576-26-1) 1H NMR spectrum [chemicalbook.com]

- 11. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 12. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 13. US3901947A - Production of 2,6-xylenol - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Method for making 2,6-xylenol - Eureka | Patsnap [eureka.patsnap.com]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. fibertech.or.jp [fibertech.or.jp]

- 22. Page loading... [guidechem.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. echemi.com [echemi.com]

- 27. fishersci.com [fishersci.com]

- 28. Page loading... [guidechem.com]

An In-depth Technical Guide to 2,6-Dimethylphenol (CAS 576-26-1)

Introduction: Beyond a Simple Phenol

2,6-Dimethylphenol (CAS 576-26-1), also known as 2,6-xylenol, is a substituted phenolic compound of significant industrial and research interest.[1][2] While structurally a simple derivative of phenol, the steric hindrance imposed by the two ortho-methyl groups profoundly influences its reactivity, making it a highly selective and valuable precursor in polymer chemistry and pharmaceutical synthesis.[3] This guide provides a comprehensive overview of its core properties, synthesis, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Identifiers and Physical Properties

This compound is a colorless to off-white crystalline solid under standard conditions, often characterized by a sweet, tarry, or medicinal odor.[1][3][4][5] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 576-26-1 | [1][3][6] |

| Molecular Formula | C₈H₁₀O | [1][3] |

| Molecular Weight | 122.16 g/mol | [1][3][7] |

| Appearance | White to off-white crystalline solid | [1][3][8] |

| Melting Point | 43-48 °C (109-118 °F) | [2][3][8][9] |

| Boiling Point | ~203 °C (397 °F) | [2][3][6] |

| Density | ~1.13 g/cm³ | [2][6] |

| Flash Point | ~73-86 °C (163-187 °F) | [1][2][4][5] |

| Water Solubility | Limited (~1.5 - 6.05 g/L at 25 °C) | [1][3][8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and chloroform | [3][8] |

| log Kow (Octanol-Water Partition Coefficient) | 2.36 | [1] |

Spectroscopic Signature

Spectroscopic data is critical for the identification and quantification of this compound.

-

¹H and ¹³C NMR Spectroscopy: The symmetry of the this compound molecule results in a relatively simple NMR spectrum, which is a key feature for its characterization. The proton NMR spectrum typically shows distinct signals for the methyl protons, the aromatic protons, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a prominent broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. Additional characteristic peaks arise from C-H stretching of the methyl and aromatic groups, and C=C stretching within the benzene ring.[10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows a strong molecular ion peak (M+) at m/z 122, corresponding to its molecular weight.[11]

Part 2: Synthesis and Key Reactions

Industrial Synthesis: Ortho-Alkylation of Phenol

The primary industrial route to this compound is the selective ortho-alkylation of phenol with methanol.[1][2][12] This gas-phase reaction is conducted at high temperatures (300-450 °C) over a solid-acid catalyst, often a modified metal oxide.[1][12]

The choice of catalyst is crucial for achieving high selectivity for the 2,6-isomer over other potential products like o-cresol and 2,4,6-trimethylphenol. The process often involves a fluidized bed reactor to manage the exothermic nature of the reaction and to ensure efficient contact between the reactants and the catalyst.[12]

Caption: Industrial synthesis of this compound.

Oxidative Coupling Polymerization: The Gateway to High-Performance Polymers

Arguably the most significant reaction of this compound is its oxidative coupling polymerization to form poly(p-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE).[3][12] This reaction, often catalyzed by a copper-amine complex, proceeds via the formation of a phenoxy radical, followed by repetitive C-O coupling.[13][14]

The steric hindrance from the two methyl groups prevents unwanted C-C coupling, leading to a linear, high-molecular-weight thermoplastic.[3] PPO is a high-performance engineering plastic known for its excellent thermal stability, dimensional stability, and electrical insulation properties.[3][12]

Caption: Oxidative coupling polymerization of this compound to PPO.

Part 3: Core Applications in Industry and Research

The unique reactivity of this compound makes it a cornerstone for several advanced materials.

-

Polymer Synthesis: As detailed above, its primary application is as a monomer for PPO production.[3][12] PPO is often blended with other polymers like polystyrene to enhance its processability and is widely used in automotive parts, electronics, and medical devices.[3][12]

-

Pharmaceutical Intermediate: this compound is a critical starting material in the synthesis of various pharmaceuticals. A prominent example is its use in the production of Propofol, a widely used intravenous anesthetic agent.[3] The purity of this compound is paramount in this application to ensure the safety and efficacy of the final drug product.

-

Antioxidants and Stabilizers: Phenolic compounds are known for their antioxidant properties. Derivatives of this compound are synthesized for use as antioxidants and stabilizers in plastics, rubbers, and oils to prevent oxidative degradation.[3][8][12]

-

Other Chemical Synthesis: It also serves as a versatile intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.[3]

Part 4: Analytical Methodologies

Accurate quantification and identification of this compound are essential for quality control and research.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques for the analysis of this compound.

Protocol: Quantification of this compound by Reversed-Phase HPLC

-

System Preparation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is required.

-

Mobile Phase: A typical mobile phase consists of an isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation from other components in the sample matrix.

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter to remove particulate matter.

-

Injection and Detection: A defined volume (e.g., 10-20 µL) of the sample is injected onto the column. Detection is typically performed at a wavelength of around 215 nm, where phenolic compounds exhibit strong absorbance.[1]

-

Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the unknown sample.

Part 5: Safety, Toxicology, and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

Toxicological Profile

-

Acute Toxicity: It is classified as toxic if swallowed or in contact with skin.[6][7][15][16] The oral LD50 in rats is approximately 296 mg/kg, and the dermal LD50 in rabbits is 1,000 mg/kg.[7]

-

Corrosivity: It causes severe skin burns and eye damage.[6][7][15] Contact with skin may initially cause white discoloration, followed by redness and burns.[4]

-

Inhalation Hazard: Inhalation can be highly toxic and may cause severe irritation of the respiratory system, potentially leading to chemical pneumonitis and pulmonary edema.[4]

-

Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[6][7][15]

Handling and Personal Protective Equipment (PPE)

Workflow: Safe Handling of this compound

Caption: Workflow for safe handling of this compound.

First Aid Measures

Immediate action is critical in case of exposure.

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[4][15] Seek immediate medical attention.[4][7][15]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[7][15] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7][15]

-

Ingestion: Do NOT induce vomiting.[15] Rinse mouth and call a poison control center or doctor immediately.[6][7][15]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][15] Seek immediate medical attention.[6][15]

Conclusion

This compound is a pivotal chemical intermediate whose industrial and scientific value is derived from the unique steric and electronic properties conferred by its ortho-methyl substituents. Its role in the production of high-performance polymers like PPO and as a precursor to essential pharmaceuticals underscores its importance. However, its significant toxicity necessitates strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. This compound | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 2,6-xylenol, 576-26-1 [thegoodscentscompany.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 11. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

The Art and Science of Solvation: A Deep Dive into the Solubility of 2,6-Dimethylphenol in Organic Solvents

For Immediate Release

[City, State] – January 3, 2026 – In a comprehensive technical guide released today, senior application scientists provide a detailed exploration of the solubility of 2,6-dimethylphenol, a critical parameter for researchers, chemists, and professionals in the pharmaceutical and polymer industries. This whitepaper offers an in-depth analysis of the theoretical underpinnings of solubility, practical experimental methodologies, and a curated collection of solubility data in various organic solvents, addressing a crucial knowledge gap in the field.

Introduction: The Significance of this compound and its Solubility

This compound (also known as 2,6-xylenol) is a vital chemical intermediate in the synthesis of a wide array of commercially important products. Its primary application lies in the production of high-performance polymers, most notably poly(p-phenylene oxide) (PPO), a thermoplastic known for its exceptional heat resistance and dimensional stability. Furthermore, it serves as a precursor for antioxidants, pharmaceuticals, and other fine chemicals.[1]

The efficiency of these synthetic processes, as well as the subsequent purification and formulation of the final products, is intrinsically linked to the solubility of this compound in various organic solvents. An understanding of its solvation behavior is paramount for process optimization, solvent selection, and ensuring the desired reaction kinetics and product purity. This guide provides a foundational understanding of these principles for professionals in drug development and chemical synthesis.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The well-known principle of "like dissolves like" provides a foundational, albeit simplified, understanding of this complex interplay.

This compound is a moderately polar molecule. The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, imparting polarity. However, the presence of the aromatic ring and two methyl groups introduces significant nonpolar character.[2] Consequently, its solubility is highest in solvents that can effectively interact with both its polar and nonpolar regions.

The dissolution process can be conceptualized as a three-step thermodynamic cycle:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the solid this compound molecules in their crystal lattice.

-

Cavitation Energy: The energy needed to create a void within the solvent large enough to accommodate the solute molecule.

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice and cavitation energies.

References

physical and chemical properties of 2,6-xylenol

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Xylenol

Introduction

2,6-Xylenol, systematically known as 2,6-dimethylphenol (DMP), is an aromatic organic compound that holds significant industrial and research importance.[1][2][3] As one of the six isomers of xylenol, its unique structure, with two methyl groups positioned ortho to the hydroxyl group, governs its distinct reactivity and physical properties.[2][3][4] This guide offers a comprehensive overview of the core physical and chemical characteristics of 2,6-xylenol, providing insights for researchers, scientists, and professionals in drug development and materials science. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and importantly, high-performance polymers.[2][5]

Molecular and Physical Properties

2,6-Xylenol is a colorless to pale yellow crystalline solid at room temperature.[1][2][6] The steric hindrance provided by the two ortho methyl groups influences its molecular interactions, which is reflected in its physical properties.

Molecular Structure

The structure of 2,6-xylenol is fundamental to its chemical behavior. The hydroxyl group imparts acidic properties, while the methyl groups enhance its electron-donating character and provide steric shielding.

Caption: Molecular structure of 2,6-Xylenol (this compound).

Tabulated Physical Data

The following table summarizes the key physical and identifying properties of 2,6-xylenol.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-DMP, 2-Hydroxy-m-xylene | [1][2] |

| CAS Number | 576-26-1 | [1][7][8] |

| Molecular Formula | C₈H₁₀O | [2][7][9] |

| Molecular Weight | 122.16 g/mol | [2][8][10] |

| Appearance | Colorless to pale yellow solid, needle-like crystals | [1][2][6] |

| Melting Point | 43-45 °C (109-113 °F) | [1][10][11] |

| Boiling Point | 203 °C (397 °F) at 760 mmHg | [1][10][11] |

| Density | 1.02 - 1.132 g/cm³ | [1][12] |

| Vapor Pressure | 0.221 mmHg at 25 °C | [7][13] |

| Flash Point | 73-86 °C (163.4-187 °F) | [1][10][12] |

| Autoignition Temp. | 598 °C (1110 °F) | [11][14] |

| Solubility in Water | 6.05 g/L at 25 °C (Slightly soluble) | [6][13][15] |

| Solubility (Other) | Soluble in alcohol, ether, chloroform, benzene, and alkali solutions | [5][6][16][17] |

| pKa | 10.59 | [4] |

Chemical Properties and Reactivity

The chemical nature of 2,6-xylenol is dominated by the interplay between the acidic hydroxyl group, the activating methyl groups, and the aromatic ring.

Acidity and pKa

Like other phenols, 2,6-xylenol is a weak acid. The electron-donating nature of the two methyl groups increases the electron density on the aromatic ring, making the phenoxide conjugate base less stable compared to the phenoxide ion of phenol itself. This results in 2,6-xylenol being a weaker acid (higher pKa) than unsubstituted phenol (pKa ≈ 9.99).[4][18] The pKa of 2,6-xylenol is approximately 10.59.[4] This property is crucial for its role in base-catalyzed reactions and for its solubility in alkaline solutions.[5][6]

Oxidative Coupling and Polymerization

One of the most significant reactions of 2,6-xylenol is its oxidative coupling to form poly(p-phenylene oxide) (PPO), a high-performance thermoplastic.[3][4] This polymerization is typically catalyzed by a copper-amine complex in the presence of oxygen. The reaction proceeds via the formation of a phenoxy radical, which then couples. The steric hindrance from the ortho-methyl groups prevents ortho-ortho coupling, directing the polymerization to form ether linkages at the para position.[3]

Caption: Oxidative coupling pathway of 2,6-xylenol to PPO.

This reaction is a cornerstone of industrial polymer chemistry, producing materials with high thermal stability, dimensional stability, and dielectric properties.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. However, the two ortho positions are blocked by methyl groups, and the para position is the primary site for substitution.

-

Halogenation: Chlorination of 2,6-xylenol can lead to the formation of the antiseptic chloroxylenol (4-chloro-3,5-dimethylphenol), demonstrating a rearrangement, or other chlorinated derivatives depending on the reaction conditions.[1]

-

Other Reactions: 2,6-xylenol can react with ammonia to yield 2,6-dimethylaniline and can undergo acid-catalyzed condensation to produce analogues of bisphenol A.[1]

Experimental Protocol: Spectrophotometric Determination of pKa

Determining the pKa is a fundamental characterization step. The spectrophotometric method is highly effective for phenols as the acidic (ArOH) and basic (ArO⁻) forms exhibit different UV-Vis absorption spectra.[19]

Principle: The Henderson-Hasselbalch equation is utilized in conjunction with Beer's Law. By measuring the absorbance of solutions at different pH values, the ratio of the conjugate base to the acid can be determined, allowing for the calculation of the pKa.[19]

Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 2,6-xylenol in a suitable solvent mixture (e.g., acetonitrile-water) to ensure solubility.[20]

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of 2,6-xylenol (e.g., pH 9.5 to 11.5).

-

Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13).

-

-

Spectrophotometric Measurements:

-

Calibrate the spectrophotometer.

-

Measure the full UV-Vis spectrum of 2,6-xylenol in the highly acidic solution to obtain the spectrum of the pure ArOH form.

-

Measure the full UV-Vis spectrum in the highly basic solution to obtain the spectrum of the pure ArO⁻ form.

-

Identify the wavelength of maximum absorbance difference (λ_max) between the two forms.

-

-

Data Collection:

-

Prepare a series of samples by adding a small, constant volume of the 2,6-xylenol stock solution to each of the buffer solutions.

-

Measure the absorbance of each buffered sample at the predetermined λ_max.

-

-

Data Analysis:

-

The pKa is calculated using the following equation, derived from the Henderson-Hasselbalch equation and Beer's Law: pKa = pH + log((A_b - A) / (A - A_a)) Where:

-

pH is the pH of the buffer solution.

-

A is the absorbance of the sample in the buffer.

-

A_a is the absorbance of the fully protonated (acidic) form.

-

A_b is the absorbance of the fully deprotonated (basic) form.

-

-

A plot of pH versus log((A - A_a) / (A_b - A)) will yield a straight line with a y-intercept equal to the pKa.[19]

-

This protocol provides a robust and verifiable method for determining the acidity of phenolic compounds.

Safety and Handling

2,6-Xylenol is classified as a hazardous substance.[21]

-

Toxicity: It is toxic if swallowed or in contact with skin.[13][22][23] The oral LD50 in rats is reported as 296 mg/kg.[1][22]

-

Corrosivity: It causes severe skin burns and serious eye damage.[12][13][23]

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.[12][13] Work should be conducted in a well-ventilated area or fume hood.

-

Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[13][22] Release to the environment should be avoided.[13]

Always consult the latest Safety Data Sheet (SDS) before handling 2,6-xylenol.[12][22][23][24]

Conclusion

2,6-Xylenol is a versatile chemical building block whose physical and chemical properties are dictated by the unique arrangement of its functional groups. Its moderate acidity, solubility profile, and propensity for controlled oxidative coupling make it an invaluable monomer for the polymer industry and a useful intermediate in fine chemical synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

- 1. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Xylenol [chemeurope.com]

- 4. Xylenol - Wikipedia [en.wikipedia.org]

- 5. tnjchem.com [tnjchem.com]

- 6. th.tnjchem.com [th.tnjchem.com]

- 7. parchem.com [parchem.com]

- 8. 2,6-二甲苯酚 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. 2,6-二甲苯酚 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 12. mpfs.io [mpfs.io]

- 13. 2,6-xylenol, 576-26-1 [thegoodscentscompany.com]

- 14. XYLENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. This compound | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | 576-26-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. This compound CAS#: 576-26-1 [m.chemicalbook.com]

- 18. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. web.pdx.edu [web.pdx.edu]

- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 21. nj.gov [nj.gov]

- 22. bg.cpachem.com [bg.cpachem.com]

- 23. vigon.com [vigon.com]

- 24. fishersci.com [fishersci.com]

2,6-Dimethylphenol synthesis from phenol and methanol

An In-depth Technical Guide to the Vapor-Phase Synthesis of 2,6-Dimethylphenol from Phenol and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,6-DMP), a pivotal monomer in the production of high-performance polymers such as polyphenylene oxide (PPO) resins, is a subject of significant industrial and academic interest.[1][2] This technical guide provides a comprehensive overview of the synthesis of 2,6-DMP via the vapor-phase alkylation of phenol with methanol. The document delves into the core reaction mechanisms, explores the landscape of catalytic systems with a focus on metal oxides, and presents a detailed experimental protocol. By elucidating the scientific principles that govern this synthesis, this guide aims to equip researchers and professionals with the knowledge to design, execute, and optimize the production of this compound.

Introduction: The Significance of this compound

This compound, also known as 2,6-xylenol, is a critical building block in the chemical industry.[3] Its primary application lies in the synthesis of PPO, a thermoplastic known for its exceptional heat resistance, dimensional stability, and dielectric properties.[1] Beyond polymers, 2,6-DMP and its derivatives find use in the manufacturing of antioxidants, agrochemicals, and other fine chemicals.[1][4] The industrial demand for high-purity 2,6-DMP necessitates efficient and selective synthesis routes, with the direct methylation of phenol using methanol being the most prominent method.[3][5]

Unraveling the Reaction Mechanism: A Tale of Selectivity

The synthesis of this compound from phenol and methanol is a catalytic process carried out in the vapor phase.[5][6] The reaction proceeds sequentially, with the initial methylation of phenol yielding o-cresol, which is then further methylated to 2,6-DMP.[1][6]

Caption: Sequential methylation of phenol to this compound.

A key challenge and area of extensive research is achieving high ortho-selectivity, minimizing the formation of para- and meta-isomers, as well as O-methylated products like anisole.[7][8] Several mechanistic pathways have been proposed to explain the high ortho-selectivity observed with specific catalysts:

-

Langmuir-Hinshelwood Bimolecular Mechanism: This model posits that phenol adsorbs perpendicularly onto a Lewis acid site on the catalyst surface, while methanol adsorbs on an adjacent basic site.[6] This orientation favors the attack of the activated methyl group at the sterically accessible ortho-positions of the phenol ring.[6]

-

Cascade Mechanism via Formaldehyde: An alternative mechanism suggests that methanol first undergoes dehydrogenation on the catalyst surface to form formaldehyde.[9][10] The highly reactive formaldehyde then reacts with the adsorbed phenolate species to form a salicylic alcohol intermediate, which is subsequently converted to o-cresol.[9][10]

-

Role of the Phenolic Hydroxyl Group: In non-catalytic supercritical methanol, the phenolic hydroxyl group itself can act as an acid catalyst, protonating methanol to form a methyl cation that preferentially attacks the adjacent ortho-position.[7] While this specific mechanism is for a non-catalytic system, it highlights the intrinsic reactivity of the phenol molecule.

The choice of catalyst plays a paramount role in dictating which mechanistic pathway is favored and, consequently, the selectivity of the reaction.

Catalyst Selection: The Heart of the Synthesis

A wide array of solid catalysts has been investigated for the vapor-phase methylation of phenol, with metal oxides being the most extensively studied and commercially viable.[8] The acidic and basic properties of the catalyst are critical determinants of both activity and selectivity.[11]

| Catalyst System | Typical Operating Temperature (°C) | Key Characteristics | Selectivity towards 2,6-DMP | Reference |

| Iron-Chromium Mixed Oxides | 310 - 380 | High activity and stability; can be used in a fluidized bed. | High, with o-cresol as a significant intermediate. | [12] |

| Magnesium Oxide (MgO) | 475 - 600 | High ortho-selectivity; basic nature favors C-alkylation. | Excellent, with minimal side reactions. | [13] |

| Ni-Mn Ferrospinels | ~325 | High total ortho-selectivity (o-cresol + 2,6-DMP). | Good, with selectivity influenced by the Ni/Mn ratio. | [6] |

| Iron-Magnesium Oxides | Not specified | Addition of MgO to iron oxide increases basicity and ortho-selectivity. | High | [11] |

| Zeolites | 320 - 450 | Shape selectivity can influence product distribution; prone to deactivation. | Variable, often favoring a mixture of isomers. | [14] |

Expert Insight: The bifunctional nature of many metal oxide catalysts, possessing both acidic and basic sites, is crucial for their success. Lewis acid sites are believed to be responsible for the adsorption of phenol, while basic sites activate methanol.[6] The balance between these sites can be tuned by creating mixed metal oxides or by doping with other metals to optimize the catalyst's performance for high 2,6-DMP yield.

Experimental Protocol: A Step-by-Step Guide

This section outlines a generalized experimental procedure for the vapor-phase synthesis of this compound in a fixed-bed reactor.

4.1. Materials and Equipment

-

Reactants: Phenol (≥99%), Methanol (≥99.5%)

-

Catalyst: e.g., Iron-chromium mixed oxide

-

Gases: High-purity nitrogen (for inert atmosphere)

-

Equipment:

-

Fixed-bed reactor (quartz or stainless steel)

-

Tube furnace with temperature controller

-

Liquid feed pump

-

Vaporizer

-

Condenser

-

Product collection system

-

Gas chromatograph (GC) for product analysis

-

4.2. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

4.3. Detailed Procedure

-

Catalyst Loading: A specific amount of the chosen catalyst is packed into the center of the fixed-bed reactor, secured by quartz wool plugs.

-

System Preparation: The reactor is placed inside the tube furnace, and all connections are secured. The system is then pressurized with nitrogen to check for leaks.

-

Inerting the System: The system is purged with nitrogen for a sufficient period to remove any residual air and moisture.

-

Heating: The tube furnace is heated to the desired reaction temperature (e.g., 350-400 °C) under a continuous nitrogen flow.[12]

-

Reactant Feed: A premixed solution of phenol and methanol, often with a specific molar ratio (e.g., 1:5 to 1:8 phenol:methanol), is introduced into the vaporizer via a liquid pump.[12] Water may also be included in the feed to help maintain catalyst activity.[12]

-

Reaction: The vaporized reactants are passed through the heated catalyst bed. The weight hourly space velocity (WHSV) should be carefully controlled to ensure optimal conversion and selectivity.

-

Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled trap.

-

Analysis: The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of phenol and the selectivity for this compound, o-cresol, and other byproducts.

4.4. Purification

The crude product is typically purified by fractional distillation (rectification) to separate this compound from unreacted phenol, o-cresol, and other isomers, yielding a product with a purity of over 99%.[2][5] Crystallization from a suitable solvent system, such as a water/diol mixture, can also be an effective purification method.[15]

Safety Considerations

The synthesis of this compound involves hazardous materials and conditions that necessitate strict safety protocols.

-

Phenol: Highly toxic and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin and causes severe burns.[16][17][18]

-

Methanol: Toxic and flammable. It can be fatal or cause blindness if swallowed and is harmful if inhaled or absorbed through the skin.[16][17][19]

-

High Temperatures and Pressures: The reaction is carried out at elevated temperatures, and the system may be under pressure, posing risks of burns and explosions.

Mandatory Precautions:

-

All manipulations should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

-

Ensure the experimental setup is equipped with pressure relief systems.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.[16][17][18][19]

Conclusion

The vapor-phase synthesis of this compound from phenol and methanol is a well-established and industrially vital process. The key to a successful synthesis lies in the rational selection of a catalyst that promotes high ortho-selectivity and the precise control of reaction parameters. Metal oxide catalysts, particularly those with tailored acidic and basic properties, have proven to be highly effective. This guide has provided a foundational understanding of the reaction mechanisms, catalyst systems, and a practical experimental framework. For researchers and professionals in the field, a deep appreciation of these principles is essential for the innovation of more efficient and sustainable routes to this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 576-26-1 [chemicalbook.com]

- 3. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Review of the Process on Vapor Phase Methylation of Phenol with Methanol | Semantic Scholar [semanticscholar.org]

- 9. A cascade mechanism for a simple reaction: The gas-phase methylation of phenol with methanol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. A cascade mechanism for a simple reaction: The gas-phase methylation of phenol with methanol [iris.cnr.it]

- 11. ORTHO-selective phenol methylation over iron-magnesium oxide catalysts | Semantic Scholar [semanticscholar.org]

- 12. Selective phenol methylation to this compound in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US3446856A - Methylation of phenols - Google Patents [patents.google.com]

- 14. air.unimi.it [air.unimi.it]

- 15. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]

- 16. harrellindustries.com [harrellindustries.com]

- 17. harrellindustries.com [harrellindustries.com]

- 18. carlroth.com [carlroth.com]

- 19. chemos.de [chemos.de]

The Pivotal Role of 2,6-Dimethylphenol in Polymer Chemistry: A Technical Guide

<

Abstract

2,6-Dimethylphenol (DMP), a seemingly unassuming aromatic compound, serves as a critical cornerstone in the synthesis of high-performance polymers, most notably poly(p-phenylene oxide) (PPO), also known as poly(p-phenylene ether) (PPE). This guide provides an in-depth exploration of the multifaceted role of this compound in polymer chemistry. We will delve into the intricacies of its polymerization, the exceptional properties of the resulting polymers, and their wide-ranging applications across various industries. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this vital monomer.

Introduction: The Significance of a Symmetrical Phenol

This compound, a derivative of phenol with methyl groups at the 2 and 6 positions, possesses a unique symmetrical structure and a reactive hydroxyl group that make it exceptionally suitable for polymerization.[1] This specific arrangement facilitates efficient and controlled polymerization processes, leading to the formation of high-molecular-weight polymers with desirable and predictable properties.[1] The primary application driving the demand for this compound is its function as the key monomer in the production of polyphenylene ether (PPE) resins.[2] These high-performance engineering thermoplastics are highly valued for their outstanding thermal stability, mechanical strength, and electrical insulating properties.[1][3]

The Core of Polymer Synthesis: Oxidative Coupling Polymerization

The transformation of this compound into the high-performance polymer PPO is primarily achieved through a process known as oxidative coupling polymerization. This reaction, discovered by Allan Hay in 1959, represented a significant advancement in polymer synthesis.[4]

Mechanism of Oxidative Coupling